Samarium(III) Ionophore II

Description

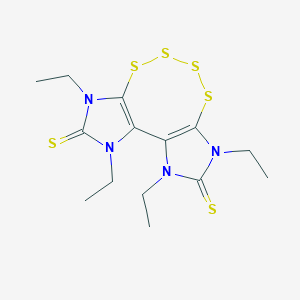

Structure

3D Structure

Properties

IUPAC Name |

3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCISCPCNYYIDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327126 | |

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-53-2 | |

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rational Design and Synthetic Methodologies for Samarium Iii Ionophores

Principles of Ionophore Design for Trivalent Lanthanides

The design of ionophores for trivalent lanthanides is guided by the unique characteristics of these elements. Lanthanides typically exhibit high coordination numbers (often 8 or 9), and their interactions with ligands are predominantly electrostatic in nature. rsc.org

The choice of donor atoms within the ligand is critical for achieving selective binding of trivalent lanthanides. Due to their "hard" Lewis acid character, lanthanide ions prefer to coordinate with "hard" donor atoms, most notably oxygen and nitrogen. science.govuea.ac.uk The coordination environment is engineered to satisfy the coordination number of the lanthanide ion, leading to the formation of stable complexes. researchgate.net The geometry of the coordination sphere can vary, with common arrangements including distorted tricapped trigonal prism and square antiprismatic geometries. mdpi.comrsc.org

Both macrocyclic and acyclic ligand structures are employed in the design of lanthanide ionophores.

Macrocyclic Ligands: These ligands, such as crown ethers and their derivatives, can offer a pre-organized cavity that matches the size of the target lanthanide ion. This pre-organization can lead to high thermodynamic stability and selectivity. The "macrocyclic effect" contributes to the enhanced stability of the complex compared to its acyclic analogue. researchgate.netresearchgate.net

Acyclic Ligands: While generally more flexible, acyclic ligands can be designed to wrap around the metal ion, creating an "induced fit." researchgate.net This flexibility can sometimes allow for a more optimized coordination environment for a specific lanthanide ion. researchgate.net

The choice between a macrocyclic or acyclic architecture depends on the desired balance between pre-organization, flexibility, and synthetic accessibility.

The selectivity of an ionophore for a particular lanthanide ion is governed by a subtle interplay of steric and electronic factors.

Electronic Factors: The electron-donating or -withdrawing nature of substituent groups on the ligand can modulate the electron density on the donor atoms, thereby influencing the strength of the electrostatic interaction with the lanthanide cation. science.gov

Synthetic Strategies for Novel Samarium(III) Ionophores

The synthesis of samarium(III) ionophores involves multi-step organic reactions to construct the desired ligand architecture.

Samarium(III) Ionophore II (Et4todit) and other Thiacompounds:

This compound, also known as Et4todit, is a thiacompound. The synthesis of Et4todit involves the reaction of the corresponding imidazoline-2-thione-4,5-dione with Lawesson's reagent. mdpi.com Other sulfur-containing ligands, such as macrocyclic polythiaethers, have also been investigated as ionophores for metal ions due to the affinity of sulfur for certain metals. acs.org The general procedure for preparing PVC membranes for ion-selective electrodes using these ionophores involves dissolving PVC, a plasticizer, the ionophore, and an additive in a solvent like tetrahydrofuran (B95107) (THF), followed by slow evaporation. acs.org

Spiro[Oxirane-pyrazolidinedione] derivatives:

An efficient synthesis of spiro pyrazol-3-one derivatives containing an oxirane moiety has been described. This involves the reaction of pyrazole-4,5-diones with phenacyl bromides in the presence of triethylamine (B128534) in ethanol (B145695) at room temperature, yielding spiro epoxide-pyrazol-3-ones in moderate to good yields. nih.gov These compounds have been investigated as potential ionophores. researchgate.net

Schiff Bases:

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. clockss.org For example, a bis-bidentate Schiff base ionophore for samarium has been prepared by the condensation of salicylaldehyde (B1680747) with 4,4'-diaminodiphenylether in refluxing methanol. clockss.org The resulting imine (C=N) group, along with other donor atoms in the molecule, can coordinate with the samarium ion.

Porphyrins:

The synthesis of porphyrins can be achieved through the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde, followed by oxidation. Lanthanide-porphyrin complexes are then formed by reacting the porphyrin with a lanthanide salt. For instance, lanthanide triple-decker complexes with porphyrins can be synthesized in a "one-pot" reaction. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of the synthesized ionophores. Key parameters that are often optimized include:

Reaction Time and Temperature: For the synthesis of spiro[oxirane-pyrazolidinedione] derivatives, the reaction time can be optimized to achieve the highest yield. Similarly, for Schiff base synthesis, refluxing for a specific duration ensures the completion of the condensation reaction. clockss.org

Choice of Base and Solvent: In the synthesis of spiro compounds, the choice of base (e.g., triethylamine) and solvent (e.g., ethanol) is critical. nih.gov For porphyrin synthesis, the acid catalyst and oxidizing agent are key variables.

Stoichiometry of Reactants: The molar ratios of the reactants are carefully controlled to favor the formation of the desired product. For example, in the synthesis of Schiff bases, equimolar amounts of the amine and carbonyl compound are often used.

The table below summarizes the membrane composition for an ion-selective electrode using this compound.

| Component | Percentage (wt%) |

| This compound | 3 |

| Poly(vinyl chloride) (PVC) | 30 |

| 2-Nitrophenyl octyl ether (NPOE) | 65 |

| Sodium tetraphenylborate (B1193919) (NaTPB) | 2 |

Table 1: Recommended membrane composition for a Samarium(III) ion-selective electrode based on this compound.

Purification and Characterization Techniques for Ionophore Compounds

The isolation and rigorous identification of newly synthesized ionophore compounds are critical steps to ensure their suitability for specific applications. The purification process aims to remove unreacted starting materials, byproducts, and other impurities, while characterization confirms the chemical structure and purity of the final product. The methodologies employed are standard for synthetic organic chemistry, but their application to ionophores requires careful consideration of the compounds' physical properties.

Purification of Ionophore Compounds

Following synthesis, the crude ionophore product is typically subjected to one or more purification techniques. The choice of method depends on the physical state (solid or oil) and solubility of the ionophore.

Recrystallization: For solid ionophores, recrystallization is a common and effective method for achieving high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the ionophore decreases, leading to the formation of crystals, while impurities remain in the solvent. The selection of an appropriate solvent is crucial; the ionophore should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For example, some ionophores are recrystallized from ethanol or a mixture of n-hexane and ethyl acetate (B1210297). acs.orgelectrochemsci.org

Washing: The crude product, particularly if it is a solid, may be washed with various solvents to remove specific impurities. acs.org For instance, washing with water can remove inorganic salts, while washing with a non-polar solvent can remove non-polar byproducts.

Column Chromatography: This is a versatile purification technique applicable to both solid and oily ionophores. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or solvent mixture (the mobile phase) is used to elute the compounds from the column. Separation is achieved based on the differential adsorption of the compounds to the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure ionophore.

Table 1: Illustrative Purification Parameters for an Ionophore Compound

| Purification Step | Solvent System | Rationale |

| Washing | Deionized Water | To remove any water-soluble impurities and salts. acs.org |

| Recrystallization | Ethanol/Water | The ionophore is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of the ionophore are formed. acs.org |

| Column Chromatography | Silica Gel with a gradient of Ethyl Acetate in Hexane | To separate the desired ionophore from structurally similar byproducts and unreacted starting materials. |

Characterization of Ionophore Compounds

Once purified, the ionophore is subjected to a battery of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules. stir.ac.uk ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. acs.orgscielo.brscispace.com The chemical shifts, splitting patterns, and integration of the signals are all used to piece together the structure.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the ionophore, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. acs.org

Elemental Analysis: This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed structure to confirm the molecular formula. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, the presence of C=O (carbonyl) and N-H (amine) groups can be confirmed by characteristic absorption bands in the IR spectrum. acs.org

Table 2: Representative Characterization Data for a Hypothetical Samarium(III) Ionophore

| Technique | Data | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.00 (m, 8H, Ar-H), 4.50 (s, 4H, O-CH₂-C=O), 3.40-3.20 (m, 4H, N-CH), 1.80-1.20 (m, 40H, cyclohexyl-H) | Confirms the presence of aromatic, methylene, and cyclohexyl protons in the expected ratios. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 (C=O), 148.0 (Ar-C-O), 122.0, 120.5 (Ar-CH), 70.2 (O-CH₂), 55.4 (N-CH), 32.5, 26.0, 25.1 (cyclohexyl-CH₂) | Indicates the presence of carbonyl, aromatic, methylene, and cyclohexyl carbons. |

| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₄₄H₆₅N₂O₆: 729.4843; found: 729.4840 | The measured mass is consistent with the molecular formula of the target ionophore. |

| Elemental Analysis | Calcd for C₄₄H₆₄N₂O₆: C, 72.49; H, 8.85; N, 3.84. Found: C, 72.45; H, 8.89; N, 3.81. | The experimental elemental composition matches the theoretical values, confirming the purity and formula. acs.org |

| IR (KBr, cm⁻¹) | 2928, 2854 (C-H stretch), 1645 (C=O amide stretch), 1250 (C-O ether stretch) | Confirms the presence of key functional groups such as amide and ether linkages. acs.org |

Coordination Chemistry and Complexation Studies of Samarium Iii Ionophores

Mechanisms of Samarium(III)-Ionophore Complex Formation

The formation of a stable complex between the Sm(III) ion and an ionophore is governed by the principles of coordination chemistry, where the metal ion acts as a Lewis acid and the ionophore as a Lewis base, donating electron pairs from heteroatoms like oxygen, nitrogen, or sulfur. electrochemsci.org The process involves the displacement of solvent molecules from the samarium ion's coordination sphere and the subsequent binding of the ionophore's donor atoms to the metal center.

The ratio in which the metal ion and ionophore bind is a critical parameter of the complex. For many Sm(III)-ionophore systems, a 1:1 stoichiometry is commonly observed. researchgate.net This is often determined through conductometric titration, where the molar conductance of a solution is monitored as the ionophore is added to a solution of the metal salt. electrochemsci.orgmdpi.com The resulting data can be fitted to models to confirm the stoichiometry and calculate the formation constant of the resulting 1:1 complex. electrochemsci.org

However, other stoichiometries can exist depending on the specific ionophore and the experimental conditions. acs.org For example, studies on related lanthanide complexes have shown the formation of 2:1 or 3:1 (ionophore:cation) species, particularly at high cation concentrations. core.ac.uk Research on complexes between Sm(III) and other types of ligands has also revealed 1:2 (metal:ligand) ratios. researchgate.net The stoichiometry is influenced by factors such as the size of the ionophore's cavity, the charge of the metal ion, and the nature of the solvent. ut.ac.ir

Table 1: Observed Stoichiometries in Samarium(III) and Lanthanide(III) Complexes

Ionophore/Ligand Type Metal Ion Observed Stoichiometry (Metal:Ligand) Reference Et4todit Sm(III) 1:1 scielo.br TMP (2-((2-thioxothiazolidin-4-one)methyl)phenol) Sm(III) 1:1 researchgate.net Substituted Pyrimidines Sm(III) 1:1 and 1:2 researchgate.net Ionophore A23187 La(III) 1:2 and 1:3 researchgate.net

Several analytical techniques are employed to investigate the binding interactions between the Sm(III) ion and the ionophore.

Fourier-transform infrared (FTIR) analysis is used to identify which functional groups of the ionophore are involved in the coordination. Upon complexation, the vibrational frequencies (stretching and bending) of bonds associated with the donor atoms (e.g., C=O, C-N, C-S) will shift, providing direct evidence of the binding interaction. researchgate.netrsc.orgrsc.org

Elemental analysis confirms the stoichiometry of the isolated solid complex by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. rsc.orginorgchemres.orgscilit.com The experimental values are compared with the theoretical values calculated for the proposed complex structure.

Conductance studies are performed in solution to understand the nature of the complex. electrochemsci.orgmdpi.comelectrochemsci.org By measuring the molar conductivity of the solution during titration, researchers can determine the stoichiometry of the complex and calculate its formation constant. mdpi.comelectrochemsci.org The change in conductivity upon the addition of the ionophore indicates the formation of a less mobile complexed ion from the more mobile free, solvated ion.

Thermodynamics and Kinetics of Complexation

The stability and formation rate of the Sm(III)-ionophore complex are defined by its thermodynamic and kinetic parameters. These factors are crucial for applications such as ion-selective electrodes, where both high selectivity (a thermodynamic property) and a fast response (a kinetic property) are required. mdpi.com

The thermodynamic stability of a complex in solution is quantified by its stability constant or formation constant (K_f). A higher K_f value indicates a more stable complex. abechem.com These constants are often determined using potentiometric or spectrophotometric titration methods. researchgate.netrasayanjournal.co.inscribd.com For instance, the stability constant (log K_f) for the complex between Sm(III) and the Schiff's base ionophore APOPIB was determined to be 5.23 ± 0.24 through conductometric studies. electrochemsci.orgresearchgate.net Similarly, the complex with the ligand EDTMP has a very high stability constant, with a log K_ML value of 20.71. researchgate.net

Table 2: Stability Constants of Selected Samarium(III) Complexes

Ionophore/Ligand log Kf or log KML Method Reference APOPIB 5.23 ± 0.24 Conductance Study [1, 7] TMP 5.63 ± 0.3 Conductance Study researchgate.net EDTMP 20.71 Spectrophotometry acs.org

The kinetics of complexation refer to the rate at which the Sm(III)-ionophore complex forms and dissociates. For an ionophore to be effective in a sensor, the complexation must be kinetically fast, allowing for a rapid and reversible response to changes in the analyte concentration. mdpi.com This is often evaluated by measuring the response time of an ion-selective electrode. For many Sm(III) sensors based on various ionophores, fast response times on the order of seconds (e.g., ~5 to 10 seconds) have been reported, indicating rapid complexation kinetics. researchgate.netscielo.br Pulse radiolysis has also been used to study the kinetics of Sm(III) reduction and complexation, showing that encapsulation within a cryptand ligand can increase the reaction rate. iaea.org

Structural Elucidation of Samarium(III)-Ionophore Complexes

Determining the three-dimensional structure of the Sm(III)-ionophore complex is essential for understanding the basis of its selectivity.

Single-crystal X-ray crystallography is the most definitive method for structural elucidation of solid-state complexes. creative-biostructure.com This technique provides precise information on bond lengths, bond angles, and the coordination geometry of the samarium ion within the complex. inorgchemres.orgacs.org For example, X-ray diffraction studies have revealed distorted square antiprismatic or tricapped trigonal prismatic coordination geometries for various Sm(III) complexes. inorgchemres.orgacs.orgchemrxiv.org

In addition to experimental methods, computational modeling has become a powerful tool for predicting and understanding the structures of lanthanide complexes. researchgate.net Semi-empirical methods like Sparkle/AM1, which are specifically parameterized for lanthanide ions including Sm(III), can accurately predict coordination polyhedron geometries. researchgate.netacs.org These models use training sets of high-quality crystallographic data to achieve a level of accuracy comparable to more intensive ab initio calculations, providing valuable insights into the ionophore-metal interaction. acs.org

Crystallographic Studies of Solid-State Complexes

The definitive elucidation of the three-dimensional structure of a metal-ionophore complex in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful technique provides precise information regarding the coordination environment of the central metal ion, including its coordination number, the geometry of the coordination polyhedron, and the specific bond lengths and angles between the metal and the donor atoms of the ionophore.

For a complex formed between Samarium(III) and Samarium(III) Ionophore II (N,N,N',N'-Tetrakis[(4-methylphenyl)methyl]-1,2-ethanediamine), a crystallographic study would reveal how the nitrogen atoms of the ethylenediamine (B42938) backbone coordinate to the Sm(III) center. Due to the f-block nature of lanthanides, Sm(III) typically exhibits high coordination numbers, commonly 8 or 9, and adopts complex geometries such as a distorted square antiprism or a tricapped trigonal prism. acs.orgmdpi.com The analysis would also confirm the stoichiometry of the complex and show how counter-ions or solvent molecules are incorporated into the crystal lattice.

While extensive crystallographic data exists for a wide array of samarium(III) complexes, showcasing their structural diversity acs.orgresearchgate.net, specific single-crystal X-ray diffraction data for a complex of samarium(III) with this compound has not been reported in the reviewed scientific literature. A hypothetical report would contain data similar to that presented in the table below, detailing the precise structural parameters of the coordination sphere.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describing the unit cell symmetry. |

| Space Group | P2₁/n | The specific symmetry group of the crystal. |

| Coordination Number | 8 | The number of donor atoms directly bonded to the Sm(III) ion. |

| Coordination Geometry | Distorted Square Antiprism | The arrangement of donor atoms around the central Sm(III) ion. mdpi.com |

| Sm-N1 Bond Length (Å) | (Value) | The distance between the Sm(III) ion and a nitrogen donor atom. |

| N1-Sm-N2 Angle (°) | (Value) | The angle formed by two nitrogen atoms and the central Sm(III) ion. |

Spectroscopic Characterization in Solution (e.g., UV-Vis, FTIR, luminescence properties related to coordination)

Spectroscopic methods are essential for confirming the formation of a complex in solution and for probing the interactions between the ionophore and the metal ion.

UV-Visible (UV-Vis) Spectroscopy The complexation of this compound with the Sm(III) ion can be investigated using UV-Vis spectroscopy. mdpi.com The ionophore itself, containing multiple tolyl groups, is expected to exhibit absorption bands in the UV region corresponding to π-π* electronic transitions within the aromatic rings. researchgate.net Upon coordination with the samarium(III) ion, shifts in the position (wavelength) and intensity (molar absorptivity) of these bands are anticipated. mdpi.comresearchgate.net A significant change in the absorption spectrum upon the addition of the Sm(III) ion to a solution of the ionophore serves as strong evidence for complex formation. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a valuable tool for identifying the specific functional groups of the ionophore that are involved in binding to the Sm(III) ion. For this compound, the primary donor sites are the two tertiary nitrogen atoms of the ethylenediamine core. Coordination of these nitrogen atoms to the Sm(III) center would likely lead to a measurable shift in the stretching frequencies of the adjacent C-N bonds compared to the free, uncomplexed ionophore. acs.org Furthermore, the formation of the complex could give rise to new absorption bands in the far-infrared region (typically below 600 cm⁻¹), which can be assigned to Sm-N stretching vibrations, providing direct evidence of the coordination bond. researchgate.net

Luminescence Properties Lanthanide complexes are well-known for their unique luminescence properties, which arise from f-f electronic transitions. The Sm(III) ion itself is a poor absorber of light due to the forbidden nature of these transitions. matec-conferences.org However, when complexed with an organic ligand like an ionophore that contains chromophores (the tolyl groups), the ligand can absorb UV light efficiently and transfer this energy to the central Sm(III) ion. matec-conferences.orgmdpi.com This "antenna effect" populates the excited states of the metal ion, which then relaxes by emitting light at its own characteristic wavelengths. mdpi.comresearchgate.net

Complexes of Sm(III) typically display characteristic emission peaks in the orange-red region of the visible spectrum. researchgate.netresearchgate.net These emissions correspond to transitions from the excited ⁴G₅/₂ level to lower-lying ⁶H₋/₂ levels. The presence of these sharp, distinct emission bands upon excitation of the ligand's absorption band would confirm both the formation of the complex and the successful energy transfer from the ionophore to the samarium(III) ion.

| Transition | Typical Emission Range (nm) | Corresponding Color |

|---|---|---|

| ⁴G₅/₂ → ⁶H₅/₂ | ~ 565 | Green-Yellow |

| ⁴G₅/₂ → ⁶H₇/₂ | ~ 600 | Orange |

| ⁴G₅/₂ → ⁶H₉/₂ | ~ 645 | Red |

| ⁴G₅/₂ → ⁶H₁₁/₂ | ~ 705 | Red |

Data sourced from general findings on Sm(III) complexes. researchgate.netresearchgate.net

Applications of Samarium Iii Ionophores in Potentiometric Sensing Technologies

Principles of Potentiometric Ion-Selective Electrode (ISE) Operation for Samarium(III)

Potentiometric ISEs for Sm(III) detection operate on the principle of measuring the potential difference between a reference electrode and an ion-selective electrode. The core of the ISE is a membrane that selectively interacts with Sm(III) ions present in a sample solution. This interaction, typically a complexation reaction between the ionophore within the membrane and the Sm(III) ions, generates a potential at the membrane-solution interface. This potential is proportional to the logarithm of the activity of the Sm(III) ions in the solution, as described by the Nernst equation.

Asymmetrical ISEs, which lack an internal reference solution, are often preferred as they circumvent the issue of internal solution leakage that can alter the surface potential and limit the detection range of symmetrical electrodes. researchgate.net This design can lead to improved detection limits, reaching levels as low as 10⁻⁸ to 10⁻¹¹ M. researchgate.net

Membrane Composition Optimization

The performance of a Sm(III) ISE is critically dependent on the composition of its membrane. The optimization of this composition involves a careful selection and proportioning of several key components to achieve high sensitivity and selectivity. researchgate.net The essential components include the ionophore, a polymeric matrix, a plasticizer, and an ionic additive.

Ionophore: The ionophore is the most crucial component, as it is responsible for the selective binding of the target ion. For Sm(III) selective electrodes, various ionophores have been investigated. In the context of this article, the focus is on Samarium(III) Ionophore II. The amount of ionophore in the membrane is a critical parameter; for instance, increasing the concentration of some ionophores up to a certain percentage, like 5%, has been shown to enhance sensitivity. scielo.br

Polymeric Matrix: A polymeric matrix, commonly Poly(vinyl chloride) (PVC), provides the physical support and integrity for the membrane. scielo.brresearchgate.netscribd.com The ratio of plasticizer to PVC is a significant factor influencing the membrane's properties. scielo.br

Plasticizer: A plasticizer is a solvent mediator that dissolves the membrane components and ensures the mobility of the ionophore. The choice of plasticizer, with its specific dielectric constant, plays a pivotal role in determining the electrode's selectivity, concentration range, and response time. scielo.br Common plasticizers used in Sm(III) ISEs include 2-Nitrophenyl octyl ether (NPOE), dibutyl phthalate (B1215562) (DBP), and benzyl (B1604629) acetate (B1210297) (BA). scielo.br For example, NPOE with a higher dielectric constant has been found to be superior in some Sm(III) sensor constructions. scielo.br

Ionic Additive: An ionic additive, often a lipophilic salt like Sodium tetraphenylborate (B1193919) (NaTPB), is incorporated to reduce the membrane's ohmic resistance and improve the response characteristics. abechem.com The presence of an appropriate amount of an ionic additive, such as 1.5% NaTPB, can significantly enhance the sensitivity of the Sm(III) sensor. scielo.br

The following table presents an example of an optimized membrane composition for a Sm(III) ISE based on this compound.

| Component | Recommended Percentage (wt%) |

| This compound | 3 |

| Sodium tetraphenylborate (NaTPB) | 2 |

| 2-Nitrophenyl octyl ether (NPOE) | 65 |

| Poly(vinyl chloride) (PVC) | 30 |

Electrode Fabrication Techniques

The fabrication of Sm(III) ISEs involves incorporating the optimized membrane onto a suitable electrode body. Two common techniques are the preparation of PVC membrane electrodes and coated graphite (B72142) electrodes. researchgate.net

PVC Membrane Electrodes: In this method, the membrane components are dissolved in a volatile solvent like tetrahydrofuran (B95107) (THF). scielo.br A Pyrex tube is then dipped into this mixture to form a thin, transparent membrane of about 0.3 mm thickness. researchgate.net After the solvent evaporates, the tube is filled with an internal reference solution containing a known concentration of Sm(III) ions, and an internal reference electrode is inserted. researchgate.net The electrode is then conditioned by soaking in a Sm(III) solution to ensure stable potentials. scielo.br

Coated Graphite Electrodes (CGEs): This technique offers a simpler, miniaturized, and more robust design. researchgate.netresearchgate.net A graphite rod serves as the solid conductive substrate. The membrane mixture is coated directly onto the surface of the graphite electrode. scribd.comnih.gov This approach eliminates the need for an internal reference solution, which is a significant advantage of asymmetric microelectrodes. researchgate.net Tantalum carbide (TaC) coatings on graphite can also be used to enhance the material's properties in demanding environments. samaterials.com

Electrochemical Performance Evaluation of Samarium(III) ISEs

The performance of a fabricated Sm(III) ISE is assessed through several key electrochemical parameters. These include its response characteristics, dynamic concentration range, and response time.

Response Characteristics

The response of an ISE is evaluated by measuring the potential change with varying concentrations of the target ion. An ideal response follows the Nernst equation.

Nernstian and Super-Nernstian Behavior: For the trivalent Sm(III) ion, the theoretical Nernstian slope is approximately 19.7 mV per decade change in ion activity at room temperature. Many reported Sm(III) ISEs exhibit a near-Nernstian slope. For example, electrodes based on various ionophores have shown slopes of 19.3 ± 0.6 mV/decade researchgate.netscispace.com, 19.8 mV/decade capes.gov.br, and 18.27 ± 0.3 mV/decade researchgate.net. In some cases, a "Super-Nernstian" response, where the slope is significantly higher than the theoretical value (e.g., 40 mV/decade), has been observed. nih.gov The slope of a CGE based on this compound has been reported to be 19.3 ± 0.3 mV/decade.

Dynamic Concentration Range

The dynamic concentration range refers to the range of analyte concentrations over which the electrode's potential response is linear. A wide linear range is desirable for practical applications.

Sm(III) ISEs have been developed with wide dynamic ranges. For instance, some electrodes operate in the range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ mol L⁻¹. researchgate.netscispace.com Others have demonstrated even wider ranges, such as 1.0 × 10⁻⁹ to 1.0 × 10⁻⁴ M researchgate.net and 1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁵ M. scribd.com A coated graphite electrode using this compound exhibited a linear response from 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ M.

The following table summarizes the performance characteristics of various Sm(III) ISEs.

| Ionophore/Membrane System | Slope (mV/decade) | Linear Range (M) | Detection Limit (M) |

| This compound (CGE) | 19.3 ± 0.3 | 1.0 × 10⁻⁷ - 1.0 × 10⁻¹ | 1.6 × 10⁻⁸ |

| ATTO-based PVC membrane researchgate.netscispace.com | 19.3 ± 0.6 | 1.0 × 10⁻⁶ - 1.0 × 10⁻¹ | 5.5 × 10⁻⁷ |

| Glipizid-based membrane scribd.com | 19.3 ± 0.4 | 1.0 × 10⁻¹⁰ - 1.0 × 10⁻⁵ | 8.0 × 10⁻¹¹ |

| TMP-based microsensor researchgate.net | 18.27 ± 0.3 | 1.0 × 10⁻⁹ - 1.0 × 10⁻⁴ | 8.0 × 10⁻¹⁰ |

Response Time Kinetics

The response time is the time it takes for the electrode to reach a stable potential after a change in the analyte concentration. A fast response time is crucial for high-throughput analysis.

The response time of Sm(III) ISEs is generally fast, often on the order of seconds. researchgate.netscispace.com For example, some electrodes exhibit response times of less than 10 seconds scielo.br, while others are around 15 seconds tandfonline.com or 20-25 seconds researchgate.net. This rapid response is attributed to the fast kinetics of complexation and de-complexation between the Sm(III) ions and the ionophore at the membrane-solution interface. mdpi.com

pH Response Profile and Working pH Range

The operational pH range is a critical parameter for any ion-selective electrode (ISE), as it defines the conditions under which the sensor can provide accurate and stable measurements without interference from hydrogen or hydroxide (B78521) ions. For potentiometric sensors utilizing this compound and its derivatives, the pH response is a key indicator of their practical applicability.

The potential of the sensor is typically measured over a wide pH range at fixed concentrations of samarium(III) ions. The resulting data reveals a pH-independent plateau, which constitutes the working pH range of the electrode. For instance, a sensor based on 3-{[2-oxo-1(2H)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-one (ATTO) as an ionophore exhibited a stable potential in the pH range of 3.5 to 7.5. scispace.com Below pH 3.5, the potential was observed to increase, suggesting that the membrane responds to protons due to the protonation of nitrogen atoms in the ionophore. scispace.com Above pH 7.5, drifts in potential were attributed to the formation of samarium hydroxide complexes. scispace.com

Similarly, a sensor employing 4,5,6,7-tetrathiocino[1,2-b:3,4-b′]diimidazolyl-1,3,8,10-tetraethyl-2,9-dithione (Et4todit) was found to have a pH-independent response in the range of 4.0 to 6.5. acs.org Another study using N,N-bis(α-methylsalicylidene)diethylenetriamine reported a wider working pH range of 3.0 to 8.4. researchgate.net A samarium microsensor based on 2-((2-thioxothiazolidin-4-one)methyl)phenol (TMP) was functional within a pH range of 3.0 to 8.0. electrochemsci.orgresearchgate.net Deviations outside this range were noted, with fluctuations below pH 3.0 and above pH 8.0 likely due to interference from H+ ions and the formation of Sm(OH)3, respectively. electrochemsci.org

The working pH range can be influenced by the composition of the membrane. For example, a sensor based on tin (IV) boratophosphate demonstrated a broad working pH range of 4.0 to 10.0. nih.gov This wide range indicates the robustness of the sensor against pH variations, making it suitable for a variety of sample matrices.

Table 1: Working pH Ranges for Various Samarium(III) Ionophore-Based Potentiometric Sensors

| Ionophore/Active Material | Working pH Range | Reference |

| 3-{[2-oxo-1(2H)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-one (ATTO) | 3.5–7.5 | scispace.com |

| 4,5,6,7-tetrathiocino[1,2-b:3,4-b′]diimidazolyl-1,3,8,10-tetraethyl-2,9-dithione (Et4todit) | 4.0–6.5 | acs.org |

| N,N-bis(α-methylsalicylidene)diethylenetriamine (BMT) | 3.0–8.4 | researchgate.net |

| 2-((2-thioxothiazolidin-4-one)methyl)phenol (TMP) | 3.0–8.0 | electrochemsci.orgresearchgate.net |

| Tin (IV) boratophosphate | 4.0–10.0 | nih.gov |

| [1‐phenyl‐3′(2‐nitrophenyl) spiro[Oxirane‐2.4‐Pyrazoline]‐3,5‐dione] (PNSOP) | 4.0-8.2 | researchgate.net |

| Isopropyl 2-[(isopropoxycarbothioyl) disulfanyl] ethanethioate | 4.0-7.0 | researchgate.net |

Long-Term Stability and Lifetime Assessment

The lifetime of an ion-selective electrode is a measure of its long-term stability and is crucial for its practical use. It is generally defined by the period over which the sensor maintains its characteristic response, particularly its slope and detection limit. The average lifetime for many reported ion-selective sensors is typically in the range of 4 to 10 weeks. electrochemsci.org After this period, a decrease in the slope and an increase in the detection limit are often observed. academicjournals.org

A sensor utilizing tin (IV) boratophosphate as the electroactive material demonstrated remarkable stability, being usable for at least six months without any significant divergence in its potential readings. nih.gov To maintain this performance, it was recommended to store the electrodes in a 0.1 M Sm(III) ion solution when not in use. nih.gov Another sensor, based on [1‐phenyl‐3′(2‐nitrophenyl) spiro[Oxirane‐2.4‐Pyrazoline]‐3,5‐dione] (PNSOP), also showed a long lifetime, with its response and selectivity remaining almost unchanged for at least 4 months. researchgate.net

In contrast, a sensor based on an erbium(III) ionophore was reported to be usable for at least 12 weeks, while another based on ethyl 2-cyano-3,3-bis(ethylthio)acrylate (EED) could be used for at least 10 weeks. researchgate.net A sensor for iron(III) based on hydrazinoquinoxaline capped Fe3O4 nanoparticles had a reported lifetime of 16 weeks. jcbms.org These examples from other ionophore-based sensors provide a comparative context for the stability of samarium(III) sensors.

Selectivity and Interference Studies in Potentiometric Sensing

Selectivity is a paramount characteristic of an ion-selective electrode, indicating its ability to respond to the target ion in the presence of other, potentially interfering ions. academicjournals.org

Potentiometric Selectivity Coefficients (K_pot values)

The potentiometric selectivity coefficient, KpotA,B, is a quantitative measure of an electrode's preference for the primary ion (A) over an interfering ion (B). iupac.org Lower values of KpotA,B signify a higher selectivity for the primary ion. iupac.org Several methods are used to determine these coefficients, with the Matched Potential Method (MPM) and the Separate Solution Method (SSM) being common. academicjournals.orgnih.gov The MPM is particularly useful as it does not rely on the Nernstian response of the electrode to either the primary or interfering ions. iupac.orgnih.gov

For a samarium(III) microsensor using 2-((2-thioxothiazolidin-4-one)methyl)phenol (TMP), the selectivity coefficients for all tested mono-, bi-, and trivalent metal ions were found to be on the order of 10-3, indicating negligible interference. electrochemsci.org

Evaluation Against Alkali, Alkaline Earth, Transition, and Other Rare Earth Metal Ions

The performance of samarium(III) selective electrodes is rigorously tested against a wide array of interfering ions that are commonly found alongside samarium or possess similar chemical properties. These include alkali metals (Na+, K+), alkaline earth metals (Mg2+, Ca2+), transition metals (Co2+, Ni2+, Cu2+, Zn2+, Cd2+, Pb2+, Hg2+), and other rare earth metal ions (e.g., La3+, Ce3+, Pr3+, Nd3+, Eu3+, Gd3+, Dy3+, Yb3+). scispace.comnih.govabechem.com

A sensor based on 3-{[2-oxo-1(2H)-acenaphthylenyliden]amino}-2-thioxo-1,3-thiazolidin-4-one (ATTO) showed high selectivity for Sm3+, with the most significant interferences coming from Yb3+, Gd3+, Tb3+, and Al3+, though the selectivity coefficients were still small (in the order of 10-3). abechem.com Similarly, a sensor using tin (IV) boratophosphate as the electroactive material also demonstrated good selectivity over various alkali, alkaline earth, transition, and other rare earth metal ions. nih.gov

For a sensor utilizing 4,5,6,7-tetrathiocino[1,2-b:3,4-b′]diimidazolyl-1,3,8,10-tetraethyl-2,9-dithione (Et4todit), the highest interference was observed from Pb2+ and Hg2+, but the selectivity coefficients were still favorable. abechem.com In another study, at a target ion concentration of 10-4 M, Na+ and Pr3+ showed the most interference, while at 10-3 M, Ca2+, Eu3+, and Dy3+ also caused considerable interference. abechem.com

Table 2: Potentiometric Selectivity Coefficients (KpotSm,M) for a Samarium(III) Sensor Based on ATTO

| Interfering Ion (M) | Selectivity Coefficient (KpotSm,M) | Reference |

| Yb3+ | 5.5 × 10-3 | abechem.com |

| Gd3+ | 5.0 × 10-3 | abechem.com |

| Tb3+ | 3.5 × 10-3 | abechem.com |

| Al3+ | 3.0 × 10-3 | abechem.com |

Strategies for Enhancing Selectivity and Mitigating Interferences

The selectivity of an ionophore-based sensor is not solely dependent on the ionophore itself but is also significantly influenced by the composition of the membrane in which it is embedded. Key components that can be optimized to enhance selectivity include the polymer matrix, the plasticizer, and the presence of ionic additives.

The choice of plasticizer is critical as it affects the dielectric constant of the membrane and the mobility of the ionophore-ion complex. Plasticizers like o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP), and benzyl acetate (BA) are commonly used, and the optimal choice often depends on the specific ionophore. electrochemsci.org For instance, in the development of a sensor using 2-((2-thioxothiazolidin-4-one)methyl)phenol (TMP), DBP was found to be the most effective plasticizer. electrochemsci.org

The addition of a lipophilic salt, such as sodium tetraphenylborate (NaTPB), can also improve the performance of cation-selective electrodes. electrochemsci.orgscielo.br These additives help to reduce the ohmic resistance of the membrane and can enhance the sensitivity and selectivity, particularly when the extraction capability of the ionophore is poor. electrochemsci.org The concentration of the ionophore itself is another parameter that must be optimized to achieve the best response. electrochemsci.orgscielo.br

The inherent structure of the ionophore, including the type and arrangement of donor atoms (such as N, O, and S), plays a fundamental role in its selective binding to the target ion. abechem.comelectrochemsci.org The formation of stable "wrap-around" complexes with the target ion is a key reason for the selectivity observed with many acyclic ionophores used for rare earth elements. abechem.com

Analytical Methodologies and Validation Using Potentiometric Sensors

Potentiometric sensors based on this compound are valuable tools for the quantitative determination of samarium(III) in various samples. A key analytical application is their use as indicator electrodes in potentiometric titrations. For example, a sensor can be used to monitor the concentration of Sm3+ during titration with a chelating agent like EDTA. nih.govscielo.br The sharp potential change at the equivalence point allows for the accurate determination of the initial samarium concentration.

Validation of these sensors is crucial to ensure the reliability of the analytical results. This is often achieved by comparing the results obtained from the potentiometric sensor with those from established analytical techniques, such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES) or other gold standard methods. mdpi.comdiva-portal.org Successful application in the analysis of real samples, such as tap water or certified reference materials, further validates the sensor's practical utility. acs.orgresearchgate.net For instance, a sensor based on Et4todit was successfully applied to the recovery of Sm3+ from tap water samples. acs.org

Applications of Samarium Iii Ionophores in Optical Sensing Technologies Optodes

Design and Fabrication of Samarium(III) Optical Sensors

The creation of effective samarium(III) optical sensors hinges on the careful design and assembly of several key components. The core of the sensor is the ionophore, which provides selectivity for samarium(III) ions. This ionophore is typically embedded within a supportive matrix, often a polymeric membrane, along with other components that enable signal transduction.

Integration of Ionophores with Indicator Dyes and Polymeric Membranes

A common approach in the fabrication of samarium(III) optodes involves the immobilization of a selective ionophore and an indicator dye within a plasticized polymeric membrane, such as one made from poly(vinyl chloride) (PVC). researchgate.netresearchgate.netresearchgate.net The ionophore is responsible for selectively binding Sm(III) ions, while the indicator dye, often a chromoionophore, changes its optical properties (e.g., color or fluorescence) in response to the binding event. rsc.org

The polymeric membrane serves as a stable and robust platform, providing mechanical support and creating a suitable microenvironment for the sensing components. researchgate.netmdpi.com Plasticizers are added to the polymer matrix to enhance its flexibility and to act as a solvent for the ionophore and dye, facilitating their mobility and interaction within the membrane. researchgate.net The choice of polymer, plasticizer, and their ratio can significantly influence the sensor's sensitivity, selectivity, and response time. scielo.brscielo.br For instance, a study on a samarium(III)-selective electrode utilized a membrane composed of PVC, a plasticizer (dibutyl phthalate), and an ionophore, demonstrating the importance of optimizing membrane composition for sensor performance. researchgate.net

The interaction between the samarium(III) ion and the ionophore triggers a change in the indicator dye. In some systems, this occurs through a co-extraction or ion-exchange mechanism where the binding of the samarium ion displaces a proton from the chromoionophore, leading to a change in its protonation state and, consequently, its absorption or fluorescence spectrum. rsc.orgmdpi.com

Table 1: Components of a Typical Samarium(III) Optode Membrane

| Component | Function | Example Materials |

| Polymer Matrix | Provides structural support and houses the sensing elements. | Poly(vinyl chloride) (PVC) researchgate.netresearchgate.net |

| Ionophore | Selectively binds to Samarium(III) ions. | 4-(5-bromo-2-pyridylazo)-N,N-diethyl-3-hydroxyanilin (Br-PADAP) researchgate.net |

| Indicator Dye | Changes optical properties upon Sm(III) binding. | Chromoionophores rsc.org |

| Plasticizer | Increases membrane flexibility and acts as a solvent. | Dibutyl phthalate (B1215562) (DBP) scielo.brresearchgate.net, 2-nitrophenyl octyl ether (NPOE) scielo.br |

| Ionic Additive | Maintains electroneutrality within the membrane. | Sodium tetraphenyl borate (B1201080) (NaTPB) scielo.brresearchgate.net |

Role of Nanomaterials in Optical Sensor Platforms

The integration of nanomaterials into optical sensor platforms has emerged as a powerful strategy to enhance their analytical performance. nih.govbeilstein-journals.orgbohrium.com Nanomaterials offer several advantages, including a high surface-area-to-volume ratio, which increases the density of recognition sites and amplifies the sensor signal. nih.govd-nb.info Their unique optical and electronic properties can also be harnessed to develop novel signal transduction mechanisms. beilstein-journals.org

In the context of samarium(III) sensing, nanomaterials can serve as scaffolds for the immobilization of ionophores and indicator dyes, leading to improved sensitivity and lower detection limits. nih.govmdpi.com For example, nanoparticles can be functionalized with ionophores and then incorporated into the sensor matrix. mdpi.com This approach can improve the stability of the sensing elements and prevent leaching, a common issue with traditional polymeric membranes. avsconferences.org

Furthermore, certain nanomaterials, such as metal nanoparticles (e.g., gold and silver), exhibit surface plasmon resonance (SPR), a phenomenon that is highly sensitive to changes in the local refractive index. nih.govmdpi.com The binding of samarium(III) ions to ionophores immobilized on the surface of these nanoparticles can induce a measurable change in the SPR signal, providing a basis for label-free detection. nih.gov Metal-organic frameworks (MOFs) are another class of nanomaterials that have shown promise in sensing applications due to their high porosity and tunable properties. d-nb.inforesearchgate.net MOFs can be designed to selectively adsorb analytes and can be integrated with optical transducers to create highly sensitive sensors. d-nb.info

Optical Signal Transduction Mechanisms

The conversion of the chemical binding event into a detectable optical signal is the final and crucial step in the operation of a samarium(III) optode. This process, known as signal transduction, can be achieved through several mechanisms, each with its own set of advantages and applications. nih.gov

Absorption-Based Sensing (e.g., Colorimetric, Spectroscopic)

Absorption-based sensing relies on changes in the absorption spectrum of the indicator dye upon interaction with samarium(III) ions. researchgate.net This can manifest as a color change visible to the naked eye (colorimetric sensing) or a shift in the absorption peak that can be measured with a spectrophotometer (spectroscopic sensing). d-nb.info

In a typical absorption-based optode, the complexation of samarium(III) by the ionophore leads to a change in the electronic structure of the chromoionophore, altering its ability to absorb light at specific wavelengths. researchgate.net For instance, the formation of a complex between Sm(III) and the ionophore 4-(5-bromo-2-pyridylazo)-N,N-diethyl-3-hydroxyanilin (Br-PADAP) results in a new absorption peak at 525 nm. researchgate.net The intensity of this new peak is proportional to the concentration of samarium(III) in the sample, allowing for quantitative analysis. researchgate.net These sensors offer the advantages of simplicity and cost-effectiveness. d-nb.info

Fluorescence and Luminescence-Based Sensing

Fluorescence and luminescence-based sensing methods are known for their high sensitivity and selectivity. mdpi.comacs.orgresearchgate.net These techniques exploit the intrinsic luminescent properties of samarium(III) or the fluorescence of an indicator dye. mdpi.comresearchgate.net

In some cases, the ionophore itself can be a fluorophore that experiences a change in its fluorescence intensity or lifetime upon binding to samarium(III). researchgate.net Alternatively, the sensor can employ a separate fluorescent dye whose emission is modulated by the samarium-ionophore interaction. rsc.org A key advantage of luminescence-based sensing is the "antenna effect," where an organic ligand (the ionophore) absorbs light and efficiently transfers the energy to the central samarium(III) ion, which then emits its characteristic luminescence. mdpi.com This process can lead to significant signal enhancement. mdpi.com

Researchers have developed fluorescence-based sensors for samarium(III) that exhibit changes in emission spectra upon complexation. acs.orgacs.org For example, the interaction of Sm(III) with certain ligands can lead to either quenching (decrease) or enhancement of the fluorescence signal. acs.orgresearchgate.net

Table 2: Comparison of Optical Signal Transduction Mechanisms

| Mechanism | Principle | Advantages |

| Absorption-Based | Change in light absorption of an indicator dye. researchgate.netd-nb.info | Simplicity, cost-effective, potential for visual detection. d-nb.info |

| Fluorescence/Luminescence-Based | Change in fluorescence intensity, lifetime, or wavelength. mdpi.comacs.org | High sensitivity, high selectivity, low background signal. osti.gov |

| Evanescent Field-Based | Interaction of the analyte with the evanescent field of a waveguide. mdpi.comresearchgate.net | High sensitivity, real-time monitoring, label-free detection. mdpi.com |

Evanescent Field Interactions in Waveguide-Based Optodes

Waveguide-based optodes utilize the evanescent field, an electromagnetic field that extends a short distance from the surface of an optical waveguide into the surrounding medium. mdpi.comresearchgate.net When light propagates through the waveguide via total internal reflection, this evanescent field can interact with molecules in the immediate vicinity of the waveguide surface. researchgate.net

In a samarium(III) waveguide sensor, the ionophore is immobilized on the surface of the waveguide. researchgate.net When samarium(III) ions in the sample bind to these ionophores, they alter the refractive index at the waveguide-sample interface. researchgate.net This change in refractive index modifies the properties of the light propagating through the waveguide (e.g., its intensity or phase), which can be measured to determine the concentration of the analyte. mdpi.com

This technique offers very high sensitivity because the interaction is confined to the small volume of the evanescent field. mdpi.comresearchgate.net It also allows for real-time, label-free detection of binding events. mdpi.com Fiber optic sensors are a common implementation of this principle, where the cladding of an optical fiber is modified with the sensing material. researchgate.net

Performance Metrics of Samarium(III) Optodes

Linear Dynamic Range and Detection Limits

No data available in the scientific literature.

Response Time and Reversibility

No data available in the scientific literature.

Selectivity and Interference in Optical Samarium(III) Sensing

No data available in the scientific literature.

Samarium Iii Ionophores in Solvent Extraction and Separation Processes

Principles of Ionophore-Mediated Solvent Extraction of Samarium(III)

The extraction of samarium(III) from an aqueous phase into an immiscible organic phase is governed by the formation of a stable complex between the Sm(III) ion and the ionophore at the liquid-liquid interface. nih.gov This process is a reversible reaction that can be manipulated by various chemical parameters to achieve high efficiency and selectivity.

The extraction of trivalent lanthanide ions, such as Sm(III), by acidic organophosphorus extractants typically proceeds via a cation-exchange mechanism. tandfonline.comnih.gov In this process, protons from the ionophore are exchanged for Sm(III) ions from the aqueous phase. For instance, with an acidic extractant represented as HR, the general equilibrium can be described as:

Sm³⁺(aq) + 3HR(org) ⇌ SmR₃(org) + 3H⁺(aq)

Studies using extractants like D2EHPA (di-(2-ethylhexyl) phosphoric acid) and PC88A (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester) have confirmed this mechanism. iust.ac.ir Slope analysis, a common method to determine the stoichiometry of the extracted complex, involves plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration and pH. researchgate.net For the extraction of Sm(III) with the phosphonium (B103445) ionic liquid Cyphos IL 104, equilibrium was achieved within 15 minutes of contact time. iaea.org The stoichiometry of the extracted species is crucial for understanding and modeling the extraction process. For example, in the synergistic extraction of Sm(III) using a mixture of sec-octylphenoxy acetic acid (CA-12) and bis(2,4,4-trimethylpentyl) dithiophosphinic acid (Cyanex 301), the extracted complex was identified as SmH₂Cl₂AB₂. researchgate.net

Thermodynamic studies reveal that the extraction of samarium can be endothermic, indicating that an increase in temperature can enhance the extraction efficiency. researchgate.netiaea.org

The pH of the aqueous phase is a critical parameter in the solvent extraction of Sm(III) with acidic ionophores due to the cation-exchange mechanism, which releases protons. tandfonline.comresearchgate.net The extraction efficiency increases significantly with increasing pH until it reaches a plateau. iust.ac.irresearchgate.net At low pH, the high concentration of H⁺ ions in the aqueous phase shifts the extraction equilibrium to the left, suppressing the extraction of Sm(III). researchgate.net As the pH increases, the equilibrium shifts to the right, favoring the formation of the Sm(III)-ionophore complex in the organic phase.

However, at very high pH values, Sm(III) can precipitate as samarium hydroxide (B78521) [Sm(OH)₃], which hinders the extraction process. scielo.br Therefore, an optimal pH range exists for maximum extraction. For many organophosphorus extractants, the optimal pH for Sm(III) extraction is typically in the acidic range. iust.ac.iriust.ac.ir For example, with D2EHPA and PC88A, the extraction of samarium increases sharply as the initial pH rises from 1 to 3. iust.ac.ir The pH for 50% extraction (pH₅₀) is a key metric used to compare the effectiveness of different extractants.

Table 1: Effect of Initial Aqueous Phase pH on Samarium(III) Extraction Efficiency This table presents illustrative data compiled from studies on representative acidic organophosphorus extractants.

| Initial pH | Extraction of Sm(III) with D2EHPA (%) | Extraction of Sm(III) with PC88A (%) |

|---|---|---|

| 1.0 | ~20 | ~10 |

| 1.5 | ~50 | ~30 |

| 2.0 | ~85 | ~60 |

| 2.5 | >95 | ~90 |

| 3.0 | >99 | >95 |

Data derived from graphical representations in scientific literature. iust.ac.ir

The organic solvent, or diluent, in which the ionophore is dissolved plays a crucial role in the extraction process. It not only solubilizes the ionophore and the resulting metal-ionophore complex but also influences the extraction equilibrium and phase separation characteristics. nih.gov The choice of diluent can affect the distribution ratio and selectivity. Common diluents include aliphatic hydrocarbons like kerosene (B1165875) and aromatic compounds such as toluene (B28343). tandfonline.comiaea.org

For the extraction of Sm(III) with the phosphonium ionic liquid Cyphos IL 104, toluene was found to be the most effective diluent compared to others. iaea.org In some systems, the diluent can interact with the extracted complex, a phenomenon that can be leveraged to improve extraction. Modifiers, such as long-chain alcohols (e.g., 1-octanol) or tri-n-butyl phosphate (B84403) (TBP), are sometimes added to the organic phase to prevent the formation of a third phase, improve solubility, and enhance extraction kinetics. tandfonline.commdpi.com The dielectric constant of the solvent is also an important factor; for instance, in the development of a Sm(III) ion-selective electrode, nitro-phenyl octyl ether (NPOE) with a higher dielectric constant was found to be a superior solvent mediator compared to others. scielo.brscielo.br

Selective Separation of Samarium(III) from Rare Earth Element Mixtures

The primary application of ionophores in REE processing is the separation of individual elements from complex mixtures. researchgate.net The efficiency of this separation is quantified by the separation factor (β), which is the ratio of the distribution ratios of two different metal ions.

Achieving high separation factors between adjacent lanthanides is particularly challenging due to the small, incremental decrease in their ionic radii across the series (lanthanide contraction). nih.gov Ionophores are designed to exploit these small differences to achieve separation. For instance, acidic organophosphorus extractants generally show preferential extraction for heavier lanthanides over lighter ones. researchgate.net

The separation of samarium (a middle REE) from its neighbors, such as neodymium (Nd) and europium (Eu) or gadolinium (Gd), is a common industrial task. The separation factor for Sm/Eu can be influenced by the choice of extractant and aqueous phase conditions. In some systems, Sm(III) is extracted more efficiently than Eu(II) after the selective reduction of Eu(III). nih.govrsc.org Using the ionic liquid Aliquat 336 nitrate, high separation factors for Sm(III)/Eu(II) were achieved. nih.gov

Table 2: Illustrative Separation Factors (β) for Samarium against Adjacent Lanthanides This table provides representative separation factors from various extraction systems. The specific values are highly dependent on the ionophore, diluent, and aqueous phase conditions.

| Element Pair | Extractant System | Separation Factor (β) |

|---|---|---|

| Sm / Eu | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) | ~1.2 |

| Sm / Gd | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507) | ~2.5 |

| Sm / Nd | D2EHPA in Hydrochloric Acid | ~2.0 |

| Sm / Co | Cyphos IL 104 | 189.5 |

| Sm / Ni | Cyphos IL 104 | 158.5 |

Data compiled from scientific literature. researchgate.netiaea.orgiust.ac.ir

Due to the often low separation factors between adjacent lanthanides (typically less than 10), a single extraction stage is insufficient to achieve the high purity required for most applications (e.g., >99.9%). nih.gov Therefore, industrial separation of REEs relies on continuous, multi-stage counter-current extraction processes. nih.gov

These processes, often involving dozens or even hundreds of mixer-settler stages, multiply the separation effect of a single stage. nih.gov By carefully controlling the flow rates of the aqueous and organic phases and the pH in each stage, a cascade system can effectively separate a feed mixture into two product streams: an extract enriched in the more extractable element and a raffinate enriched in the less extractable element. The construction of McCabe-Thiele diagrams is a standard engineering practice used to determine the theoretical number of stages required for a specific separation task based on the extraction isotherm. researchgate.net The complexity and scale of these multi-stage systems underscore the critical importance of developing ionophores with higher single-stage separation factors to reduce the process footprint, cost, and environmental impact.

Membrane-Based Separation Technologies Utilizing Samarium(III) Ionophores

The selective separation and concentration of samarium(III) ions from aqueous solutions, particularly from complex matrices containing other rare earth elements, is a significant challenge in various fields, including hydrometallurgy and analytical chemistry. Membrane-based separation technologies, incorporating selective ionophores, offer a promising alternative to traditional methods like solvent extraction due to their operational simplicity, lower consumption of organic solvents, and potential for continuous operation. msrjournal.com This section explores the application of Samarium(III) Ionophore II in such systems, focusing on Polymer Inclusion Membranes (PIMs) and Supported Liquid Membranes (SLMs), the mechanisms governing ion transport, and the critical aspects of membrane stability.

Polymer Inclusion Membranes (PIMs) and Supported Liquid Membranes (SLMs)

Membrane-based separation techniques for metal ions primarily utilize two configurations: Polymer Inclusion Membranes (PIMs) and Supported Liquid Membranes (SLMs). Both employ a liquid phase containing a carrier (ionophore) to facilitate the transport of the target ion across the membrane.

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where a carrier, such as this compound, is physically entrapped within a polymer matrix. nih.gov This creates a dense, non-porous membrane with the ionophore integrated into its structure. The base polymer, commonly poly(vinyl chloride) (PVC) or cellulose (B213188) triacetate (CTA), provides the mechanical strength and structural integrity of the membrane. researchgate.net A plasticizer is often incorporated to enhance the flexibility of the polymer chains and to act as a solvent for the ionophore, ensuring its mobility within the membrane phase. researchgate.netmdpi.com The key advantage of PIMs lies in their enhanced stability compared to SLMs, as the carrier is less prone to leaching into the surrounding aqueous phases. researchgate.netnih.gov

The composition of a PIM is critical to its performance. The selection of the base polymer, plasticizer, and the concentration of the ionophore directly influence the membrane's selectivity and transport efficiency. nih.gov For instance, the compatibility between the polymer and the plasticizer can affect the membrane's resistance and permittivity, which in turn impacts ion transport. nih.gov

Supported Liquid Membranes (SLMs) consist of a porous, inert polymer support, the pores of which are filled with a liquid phase containing the ionophore. msrjournal.com This liquid phase, held within the pores by capillary forces, forms the effective membrane that separates the feed and stripping solutions. msrjournal.com SLMs offer the advantage of high transport rates due to the large interfacial area provided by the porous support. However, their primary drawback is their lower stability. The liquid phase containing the ionophore can be gradually lost from the pores due to dissolution in the aqueous phases, pressure differentials, or emulsification, leading to a decline in separation performance over time. utwente.nl

The following table summarizes the key components and characteristics of PIMs and SLMs:

| Feature | Polymer Inclusion Membranes (PIMs) | Supported Liquid Membranes (SLMs) |

| Structure | Dense polymer matrix with entrapped carrier. nih.gov | Porous support impregnated with a liquid phase containing the carrier. msrjournal.com |

| Carrier State | Physically immobilized within the polymer. nih.gov | Dissolved in a liquid held by capillary forces. msrjournal.com |

| Stability | Generally high; lower carrier leaching. researchgate.netnih.gov | Lower; prone to liquid phase loss and emulsification. utwente.nl |

| Transport Rates | Can be lower due to the dense nature of the membrane. | Often higher due to the large interfacial area. |

| Key Components | Base Polymer (e.g., PVC, CTA), Carrier (Ionophore), Plasticizer. researchgate.net | Porous Support (e.g., PTFE, PVDF), Carrier (Ionophore), Organic Solvent. |

Transport Mechanisms Across Membranes

The transport of samarium(III) ions across PIMs and SLMs containing this compound is a facilitated process, driven by the concentration gradient of the metal ion between the feed and stripping phases. mdpi.comresearchgate.net This carrier-mediated transport involves several key steps:

Extraction at the Feed-Membrane Interface: The samarium(III) ion (Sm³⁺) from the aqueous feed solution partitions into the membrane phase and forms a complex with the this compound at the interface. mdpi.com The selectivity of the ionophore is crucial at this stage, as it preferentially binds to Sm³⁺ over other competing ions. The formation of this complex is often a 1:1 interaction between the ion and the ionophore. abechem.com

Diffusion Across the Membrane: The newly formed Sm³⁺-ionophore complex diffuses across the organic liquid phase within the membrane. mdpi.com In PIMs, this involves movement through the plasticized polymer matrix, while in SLMs, it occurs within the liquid held in the pores. The rate of diffusion is influenced by factors such as the viscosity of the membrane phase and the size of the complex.

Stripping at the Membrane-Receiving Interface: Upon reaching the other side of the membrane, the Sm³⁺-ionophore complex encounters the stripping (or receiving) phase. This phase typically has a composition that promotes the dissociation of the complex, such as a lower pH or the presence of a strong complexing agent. mdpi.com

Release of the Ion and Regeneration of the Carrier: The samarium(III) ion is released into the stripping solution. The free ionophore is then regenerated within the membrane and diffuses back to the feed-membrane interface to participate in another transport cycle. researchgate.net

This entire process can be described as a coupled counter-transport or co-transport mechanism. mdpi.com For instance, the transport of a positively charged Sm³⁺ ion into the membrane can be coupled with the transport of protons (H⁺) out of the membrane, maintaining charge neutrality. This is a form of secondary active transport, where the energy stored in the electrochemical gradient of one ion (like H⁺) drives the transport of another (Sm³⁺) against its concentration gradient. nih.govnih.gov

Membrane Stability and Durability for Separation Applications

The long-term stability and durability of membranes are paramount for their practical and industrial application in separation processes. nih.gov Instability can lead to a decline in performance, reduced separation efficiency, and the need for frequent membrane replacement.

In contrast, Supported Liquid Membranes (SLMs) are inherently less stable. utwente.nl The main challenge is the loss of the organic liquid phase from the pores of the support. This can happen through several mechanisms:

Dissolution: The organic solvent and the ionophore may have some solubility in the aqueous feed and stripping solutions.

Pressure Gradient: A pressure difference across the membrane can force the liquid out of the pores.

Emulsification: The shear forces at the membrane-solution interface can lead to the formation of an emulsion, causing the loss of the liquid phase. utwente.nl

The stability of an SLM is influenced by the properties of the organic solvent, the molecular structure of the carrier, and the composition of the aqueous phases. utwente.nl For instance, decreasing the salt concentration in the aqueous phases can increase the instability of the liquid membrane. utwente.nl Efforts to improve SLM stability include the use of less soluble organic solvents and the chemical modification of the support material to have a stronger affinity for the liquid phase.

The following table presents a comparative overview of factors affecting the stability of PIMs and SLMs.

| Stability Factor | Polymer Inclusion Membranes (PIMs) | Supported Liquid Membranes (SLMs) |

| Carrier Loss | Low, due to physical entrapment. | High, due to dissolution, pressure, and emulsification. utwente.nl |

| Mechanical Strength | High, provided by the base polymer. researchgate.net | Dependent on the porous support material. |

| Chemical Degradation | Dependent on the chemical resistance of the polymer (e.g., PVC in alkaline media). researchgate.net | The organic liquid phase can degrade over time. |

| Reusability | Generally high. nih.gov | Limited by the loss of the liquid phase. |

| Long-term Performance | More stable and predictable over time. | Performance tends to decline more rapidly. utwente.nl |

Theoretical and Computational Studies of Samarium Iii Ionophore Interactions

Computational Modeling for Ligand Design and Selectivity Prediction

Computational modeling offers a powerful and cost-effective approach to the rational design of new ligands with high affinity and selectivity for a target ion like Sm(III). tandfonline.com By simulating the interactions between a potential ionophore and the metal ion, researchers can predict the stability and geometry of the resulting complex, guiding synthetic efforts toward the most promising candidates. sparkle.pro.br This a priori computer-aided molecular design is particularly valuable in the field of lanthanide chemistry, where the subtle differences between adjacent elements make selective complexation a significant challenge. sparkle.pro.brchemrxiv.org

Density Functional Theory (DFT) has become a cornerstone in the computational modeling of metal complexes. arxiv.org It is widely used to calculate the electronic structure and energies of molecules, providing a quantum mechanical description of the bonding between the metal ion and the ligand. tandfonline.com

DFT calculations can be used to determine the metal-binding energies (ΔE) of ionophore-metal ion complexes. ntu.edu.sg These energies represent the strength of the interaction and are a key indicator of the stability of the complex. By comparing the binding energies of a given ionophore with different metal ions, researchers can predict its selectivity. For instance, a ligand that exhibits a significantly more favorable binding energy with Sm(III) compared to other lanthanides or interfering cations is predicted to be selective for samarium. ntu.edu.sg

While DFT calculations are powerful, their accuracy can be influenced by the choice of functional and basis set. southampton.ac.uk For complex systems like lanthanide complexes, specialized approaches and basis sets are often required to accurately model the electronic effects. southampton.ac.uk Despite these complexities, DFT has been shown to be a useful predictive tool in the design of new ionophores. ntu.edu.sg

Table 1: Comparison of Theoretical and Experimental Data for Ion-Selective Electrodes

| Ionophore System | Predicted Most Selective Ion (DFT) | Experimental Most Selective Ion | Reference |

| Double Decker Porphyrins | Ag+ | Ag+ | ntu.edu.sg |

| Sm-DTBA | Sm(III) | Sm(III) | researchgate.net |

| 4-MePIC | Eu(III) | Eu(III) | researchgate.net |

| HDB | Er(III) | Er(III) | mdpi.com |

| APOPIB | Sm(III) | Sm(III) | researchgate.net |

This table illustrates the correlation between theoretical predictions using methods like DFT and experimental outcomes for various ionophore-based sensors, highlighting the predictive power of computational models.

Molecular Dynamics (MD) simulations provide a dynamic picture of the ionophore-ion interaction, complementing the static view offered by DFT calculations. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to observe the conformational changes of the ionophore upon binding to the metal ion and to study the dynamics of the complex in different environments, such as in solution or within a membrane. mdpi.comrsc.org

These simulations are particularly useful for understanding the factors that influence the stability and selectivity of the complex in a realistic setting. rsc.org For example, MD can reveal the role of solvent molecules in the complexation process and how the flexibility or rigidity of the ionophore's structure affects its binding properties. mdpi.com Coarse-grained MD (CG-MD) simulations can even model larger systems, such as the assembly of multiple ionophore-ion complexes, providing insights into the formation of nanoparticles and other supramolecular structures. nih.gov

Correlation of Computational Predictions with Experimental Data

A crucial aspect of computational modeling is the validation of theoretical predictions against experimental results. researchgate.net The correlation between calculated binding energies and experimentally determined selectivity coefficients for ion-selective electrodes (ISEs) is a common method for assessing the accuracy of the computational model. ntu.edu.sg

Several studies have demonstrated a good correlation between DFT-calculated binding energies and the experimentally observed selectivity of ionophores for various metal ions, including lanthanides. ntu.edu.sgresearchgate.net For example, computational modeling has successfully predicted the selectivity of certain ligands for Sm(III), which was subsequently confirmed by the performance of ISEs based on these ionophores. researchgate.net However, it is important to note that computational models often simplify the experimental conditions, for instance, by performing calculations in vacuo (in a vacuum) rather than in a solvent. ntu.edu.sg Despite these simplifications, the general trends in selectivity are often well-reproduced, making computational methods a valuable tool for screening potential ionophores before engaging in time-consuming and costly synthesis and testing. tandfonline.comntu.edu.sg

Advancements in Computational Chemistry for Lanthanide Complexation

The unique and complex electronic structure of lanthanides presents significant challenges for computational modeling. acs.org However, continuous advancements in computational chemistry are leading to more accurate and efficient methods for studying lanthanide complexation.

One area of progress is the development of semi-empirical methods, such as the Sparkle/AM1 and Sparkle/PM3 models, which are specifically parameterized for lanthanide ions, including Sm(III). researchgate.netacs.org These models are significantly faster than DFT calculations, making them suitable for high-throughput screening of large numbers of potential ligands. sparkle.pro.bracs.org The accuracy of these semi-empirical methods has been shown to be comparable to more computationally expensive ab initio calculations for predicting the geometries of lanthanide complexes. researchgate.netacs.org

Furthermore, the development of new DFT functionals and basis sets tailored for heavy elements like lanthanides continues to improve the accuracy of binding energy and electronic structure calculations. acs.org The extension of models like the Generic Force Field (GFN-FF) to include lanthanides allows for fast and accurate modeling of large systems containing these elements, which is crucial for studying their interactions with complex biological molecules and materials. acs.org Additionally, the application of machine learning and deep learning techniques to predict the stability of metal complexes is an emerging field that holds great promise for accelerating the discovery of new and highly selective lanthanide ionophores. nih.govmdpi.com